methyl 2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
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Overview
Description
Methyl 2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is a boronic acid derivative with significant applications in organic synthesis, particularly in cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting 2-methoxybenzoic acid with pinacolborane in the presence of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere.
Methylation: The resulting boronic acid can be methylated using methanol and an acid catalyst to produce the target compound.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction: It can undergo oxidation to form phenolic derivatives or reduction to produce corresponding boronic esters.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an organic solvent (e.g., toluene).
Oxidation: Oxidizing agents like hydrogen peroxide or metal catalysts (e.g., palladium on carbon).
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura coupling.
Phenolic Derivatives: From oxidation reactions.
Boronic Esters: From reduction reactions.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis for constructing complex molecules, including pharmaceuticals and materials science applications. Biology: It serves as a tool in bioconjugation techniques, allowing the labeling of biomolecules for imaging and diagnostic purposes. Medicine: Its derivatives are explored for their potential therapeutic properties, particularly in cancer treatment. Industry: It is employed in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts and reacting with organohalides.
Molecular Targets and Pathways Involved:
Palladium-Catalyzed Reactions: The compound acts as a ligand in palladium-catalyzed cross-coupling reactions, forming biaryl compounds.
Boronic Acid Pathways: It participates in the formation of boronic esters and phenolic derivatives through oxidation and reduction reactions.
Comparison with Similar Compounds
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another boronic acid derivative used in cross-coupling reactions.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A related boronic acid used in similar synthetic applications.
Uniqueness: Methyl 2-[4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is unique in its methoxy group placement, which influences its reactivity and stability compared to other boronic acid derivatives.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique properties and reactivity make it a valuable tool in organic synthesis and beyond.
Properties
CAS No. |
2376922-70-0 |
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Molecular Formula |
C16H23BO5 |
Molecular Weight |
306.2 |
Purity |
95 |
Origin of Product |
United States |
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